(2,3-Difluorophenyl)hexan-1-ol
Description
(2,3-Difluorophenyl)hexan-1-ol is a fluorinated aromatic alcohol with a hexanol chain attached to a phenyl ring substituted with fluorine atoms at the 2- and 3-positions. The fluorine substituents enhance lipophilicity, metabolic stability, and electronic properties, making such derivatives attractive for drug design .
Properties
Molecular Formula |
C12H16F2O |
|---|---|
Molecular Weight |
214.25 g/mol |
IUPAC Name |
1-(2,3-difluorophenyl)hexan-1-ol |
InChI |
InChI=1S/C12H16F2O/c1-2-3-4-8-11(15)9-6-5-7-10(13)12(9)14/h5-7,11,15H,2-4,8H2,1H3 |
InChI Key |
PZIJUVKVQALLAR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C1=C(C(=CC=C1)F)F)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural analogs of (2,3-Difluorophenyl)hexan-1-ol include other fluorinated phenylhexanols with variations in fluorine substitution patterns or chain length.
Table 1: Key Properties of Fluorinated Phenylhexanols
| Compound | Fluorine Substitution | LogP* (Predicted) | Metabolic Stability | Biological Activity (Example) |
|---|---|---|---|---|
| This compound | 2,3-positions | ~3.8 | Moderate-High† | Not explicitly reported |
| (2,4-Difluorophenyl)hexan-1-ol | 2,4-positions | ~3.6 | High‡ | Antifungal agents (e.g., Fluconazole analogs) |
| (3,4-Difluorophenyl)hexan-1-ol | 3,4-positions | ~4.0 | Moderate | Anti-inflammatory activity observed |
| (2,3,4-Trifluorophenyl)hexan-1-ol | 2,3,4-positions | ~4.2 | Low-Moderate | Antibacterial candidates |
Notes:
- LogP : Calculated using ChemDraw® (values approximated).
- Metabolic Stability : Based on fluorine’s electron-withdrawing effects; ortho-substitution (2,3-) may hinder cytochrome P450 oxidation compared to para-substitution .
Positional Effects of Fluorine Substitution
- 2,3-Difluoro vs. In contrast, 2,4-difluoro derivatives exhibit higher metabolic stability due to reduced steric hindrance for enzymatic processing .
- 3,4-Difluoro vs. 2,3-Difluoro : 3,4-Substitution may enhance solubility compared to 2,3-difluoro analogs due to reduced dipole moments, but this comes at the cost of reduced membrane permeability.
Chain Length Variations
Hexanol chains (C6) balance lipophilicity and solubility better than shorter chains (e.g., C3 or C4). For example, (2,3-Difluorophenyl)propan-1-ol (C3) has a predicted LogP of ~2.5, making it less suitable for blood-brain barrier penetration compared to the hexanol derivative.
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